An In-Depth Technical Guide to Benz[a]anthracene-13C6: Properties, Applications, and Analytical Methodologies
An In-Depth Technical Guide to Benz[a]anthracene-13C6: Properties, Applications, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stable isotope-labeled polycyclic aromatic hydrocarbon (PAH), Benz[a]anthracene-13C6. As a Senior Application Scientist, this document synthesizes critical chemical and physical data, outlines its primary application as an internal standard, and details the analytical methodologies essential for its effective use in research and development. The information presented herein is grounded in authoritative sources to ensure scientific integrity and practical applicability.
Introduction: The Quintessential Internal Standard for PAH Analysis
Benz[a]anthracene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings. It is a product of incomplete combustion of organic matter and is a known environmental pollutant classified as a probable human carcinogen.[1] Accurate quantification of Benz[a]anthracene in various matrices is therefore of paramount importance for environmental monitoring and human health risk assessment.
Benz[a]anthracene-13C6, with six of its eighteen carbon atoms isotopically labeled with Carbon-13, serves as an ideal internal standard for quantitative analysis of its unlabeled counterpart. The six-mass unit difference allows for clear differentiation in mass spectrometry, while its nearly identical physicochemical properties ensure it behaves similarly to the native analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[2]
Core Chemical and Physical Properties
The fundamental properties of Benz[a]anthracene-13C6 are crucial for its handling, storage, and application in analytical workflows. While some physical properties of the isotopically labeled compound are not extensively reported, they can be reasonably extrapolated from the well-documented data of its native analog.
Table 1: Key Chemical and Physical Properties
| Property | Benz[a]anthracene-13C6 | Benz[a]anthracene (Unlabeled) |
| Chemical Formula | C₁₂¹³C₆H₁₂ | C₁₈H₁₂[1] |
| Molecular Weight | 234.24 g/mol [3] | 228.29 g/mol [1] |
| CAS Number | 917378-11-1 (Labeled) | 56-55-3[1] |
| Appearance | Solid[3] | Colorless leaflets or plates, or coarse gold powder with a greenish-yellow fluorescence[1] |
| Melting Point | Approx. 160-162 °C | 160-162 °C[1] |
| Boiling Point | Approx. 435 °C | 435 °C[4] |
| Solubility | Insoluble in water; Soluble in organic solvents such as nonane. | Virtually insoluble in water.[4] |
| Storage Temperature | 2-8°C, protected from light.[3] | Refrigerator, protected from light. |
Spectroscopic Characterization: The Fingerprint of a Standard
Precise analytical work demands unambiguous identification of the internal standard. The following sections detail the expected spectroscopic characteristics of Benz[a]anthracene-13C6.
Mass Spectrometry
Mass spectrometry (MS) is the cornerstone of quantitative analysis using isotope dilution. The mass difference between the labeled and unlabeled compound is the basis of this technique.
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Molecular Ion: In electron ionization mass spectrometry (EI-MS), Benz[a]anthracene-13C6 will exhibit a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 234. This is 6 mass units higher than the molecular ion of unlabeled Benz[a]anthracene (m/z 228).[1]
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Fragmentation Pattern: The fragmentation pattern of Benz[a]anthracene-13C6 is expected to be very similar to that of the unlabeled compound, with the major fragments also shifted by 6 mass units if they retain the labeled carbon atoms. Common fragments of Benz[a]anthracene arise from the loss of hydrogen atoms and cleavage of the aromatic ring system.[1] The stability of the polycyclic aromatic structure means that the molecular ion is typically the base peak or a very abundant ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and for confirming the position of isotopic labels.
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¹H NMR Spectroscopy: The ¹H NMR spectrum of Benz[a]anthracene-13C6 is expected to be very similar to that of the unlabeled compound, showing a complex pattern of signals in the aromatic region (typically between δ 7.5 and 9.2 ppm).[5] The chemical shifts and coupling constants of the protons will be largely unaffected by the presence of the ¹³C isotopes in the carbon skeleton.
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¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of unlabeled Benz[a]anthracene shows multiple signals corresponding to the different carbon environments in the molecule, typically in the range of δ 120-135 ppm.[1][6] For Benz[a]anthracene-13C6, the signals for the six ¹³C-labeled carbons will be significantly enhanced in intensity. The exact chemical shifts will be virtually identical to the unlabeled compound. The positions of the enhanced signals would confirm the specific labeling pattern of the molecule.
Synthesis, Purity, and Stability: Ensuring Analytical Integrity
The reliability of Benz[a]anthracene-13C6 as an internal standard is contingent on its synthesis, isotopic and chemical purity, and stability.
Synthesis
The synthesis of specifically labeled polycyclic aromatic hydrocarbons like Benz[a]anthracene-13C6 is a multi-step process. A common strategy involves using a ¹³C-labeled precursor, such as ¹³C₆-benzene, and building the additional rings through a series of organic reactions. A general synthetic pathway for uniformly ¹³C-labeled PAHs has been described, which can be adapted for specific labeling patterns.[7] The synthesis involves key steps such as Friedel-Crafts acylation, cyclization, and aromatization reactions to construct the four-ring system.
Isotopic and Chemical Purity
The isotopic enrichment and chemical purity of the standard are critical for accurate quantification.
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Isotopic Purity: This is typically determined by mass spectrometry. The analysis confirms the percentage of molecules that contain the desired number of ¹³C atoms (in this case, six). A high isotopic enrichment (typically >99%) is essential to minimize any contribution from the unlabeled analyte.
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Chemical Purity: This is assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The absence of significant impurities ensures that the standard solution's concentration is accurately known and that no co-eluting compounds interfere with the analysis. Commercial suppliers of Benz[a]anthracene-13C6 provide a Certificate of Analysis (CoA) that details the isotopic and chemical purity.[8]
Stability and Storage
Polycyclic aromatic hydrocarbons are known to be susceptible to degradation, particularly when exposed to light.[9]
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Storage: Benz[a]anthracene-13C6 should be stored at a cool temperature (2-8°C) and protected from light to prevent photodegradation.[3] It is often supplied as a solution in a UV-protected amber vial.
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Handling: Standard solutions should be handled in a laboratory with minimized exposure to direct sunlight or strong artificial light. Long-term stability studies on similar PAHs have shown that when stored properly in amber glass vials, the concentration can remain stable for extended periods.[9][10]
Application in Isotope Dilution Mass Spectrometry
The primary application of Benz[a]anthracene-13C6 is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of Benz[a]anthracene in various complex matrices.
Workflow for Isotope Dilution Analysis
Caption: Isotope Dilution Mass Spectrometry Workflow.
Experimental Protocol: Quantification of Benz[a]anthracene in a Soil Sample
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Sample Preparation:
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Accurately weigh a known amount of the homogenized soil sample (e.g., 10 g).
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Spike the sample with a known amount of Benz[a]anthracene-13C6 solution (e.g., 100 µL of a 1 µg/mL solution).
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Allow the solvent to evaporate, ensuring the standard is adsorbed onto the soil matrix.
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Extraction:
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Perform a Soxhlet extraction of the spiked soil sample with a suitable solvent (e.g., a mixture of hexane and acetone) for a defined period (e.g., 16-24 hours).
-
-
Cleanup:
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Concentrate the extract using a rotary evaporator.
-
Perform a cleanup step using column chromatography (e.g., with silica gel or Florisil) to remove interfering compounds. Elute the PAH fraction with an appropriate solvent system.
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-
Final Concentration and Analysis:
-
Concentrate the cleaned extract to a final volume (e.g., 1 mL).
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Inject an aliquot of the final extract into a GC-MS system.
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-
GC-MS Analysis:
-
Gas Chromatograph (GC): Use a capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane column). Program the oven temperature to achieve chromatographic separation of Benz[a]anthracene from other PAHs.
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Mass Spectrometer (MS): Operate the mass spectrometer in selected ion monitoring (SIM) mode. Monitor the molecular ion of unlabeled Benz[a]anthracene (m/z 228) and the molecular ion of Benz[a]anthracene-13C6 (m/z 234).
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Quantification:
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Calculate the ratio of the peak area of the native analyte (m/z 228) to the peak area of the internal standard (m/z 234).
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Determine the concentration of Benz[a]anthracene in the sample by comparing this ratio to a calibration curve generated from standards containing known concentrations of the native analyte and a constant concentration of the internal standard.
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Logical Relationship of Isotope Dilution
Sources
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- 2. isotope.com [isotope.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Benz[a]anthracene(56-55-3) 1H NMR spectrum [chemicalbook.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benz a anthracene certified reference material, TraceCERT 56-55-3 [sigmaaldrich.com]
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